1-(2-Fluoroethyl)azetidine
Description
Significance of Azetidine (B1206935) Scaffolds in Modern Organic Synthesis
Azetidines, which are four-membered nitrogen-containing heterocycles, have emerged as valuable scaffolds in contemporary organic synthesis and medicinal chemistry. ijarsct.co.inrsc.org Despite the inherent ring strain of approximately 25.4 kcal/mol, azetidines exhibit greater stability than their three-membered counterparts, aziridines, making them more amenable to handling and functionalization. rsc.orgrsc.org This ring strain is a key feature, as it can be harnessed to drive unique chemical transformations. rsc.org
The rigid and three-dimensional structure of the azetidine ring is a significant asset in drug design. nih.gov By restricting the conformational flexibility of a molecule, the azetidine scaffold can lead to a more defined spatial arrangement of functional groups, which can enhance binding affinity to biological targets. nih.gov This conformational rigidity can also impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, when compared to more common five- and six-membered nitrogen heterocycles. openmedicinalchemistryjournal.com Consequently, the azetidine motif is increasingly being incorporated into bioactive molecules and approved drugs. rsc.org The development of new synthetic methodologies has further propelled the use of azetidines, overcoming some of the initial challenges associated with their synthesis and allowing for the creation of a diverse range of substituted derivatives. nih.govnih.gov
Role of Fluoroethyl Moieties in Advanced Chemical Design
The introduction of fluorine into organic molecules is a widely employed strategy in modern chemical design, particularly in the pharmaceutical industry. The fluoroethyl group, specifically, can profoundly influence the physicochemical and biological properties of a parent molecule. The high electronegativity of the fluorine atom can alter the electronic environment of the molecule, affecting its acidity, basicity, and dipole moment.
From a medicinal chemistry perspective, the fluoroethyl moiety is often used to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. This can lead to an increased half-life of a drug in the body. Furthermore, the presence of a fluoroethyl group can improve a molecule's lipophilicity, which can influence its absorption, distribution, and ability to cross cell membranes. The strategic placement of a fluoroethyl group can also lead to specific interactions with biological targets, potentially increasing the potency and selectivity of a compound.
Research Landscape and Emerging Trends for N-Fluoroethylated Azetidines
The convergence of azetidine chemistry with the strategic incorporation of fluoroethyl groups defines an emerging and dynamic area of research. Scientists are increasingly exploring the synthesis and properties of N-fluoroethylated azetidines to leverage the combined benefits of both the azetidine scaffold and the fluoroethyl moiety.
Current research efforts are focused on developing efficient and stereoselective synthetic routes to access a wide variety of N-fluoroethylated azetidine derivatives. These methods often involve the N-alkylation of a pre-formed azetidine ring with a suitable fluoroethylating agent. The exploration of these compounds as building blocks in the synthesis of more complex molecules is also a significant trend.
In medicinal chemistry, N-fluoroethylated azetidines are being investigated for their potential in a range of therapeutic areas. The unique combination of a rigid, three-dimensional scaffold and the metabolic stability conferred by the fluoroethyl group makes these compounds attractive candidates for the development of novel central nervous system agents, enzyme inhibitors, and modulators of protein-protein interactions. The ability to fine-tune the physicochemical properties of these molecules by modifying the substitution pattern on the azetidine ring provides a powerful tool for lead optimization in drug discovery programs. As our understanding of the interplay between the azetidine core and the fluoroethyl substituent deepens, this class of compounds is poised to make significant contributions to the field of advanced chemical design.
Interactive Data Tables
Table 1: Physicochemical Properties of Azetidine and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Azetidine | C₃H₇N | 57.09 | 62.5 |
| 1-Ethylazetidine | C₅H₁₁N | 85.15 | 96-97 |
| 2-Fluoroethanol | C₂H₅FO | 64.06 | 103.35 |
| 1-(2-Fluoroethyl)azetidine | C₅H₁₀FN | 103.14 | Not available |
Table 2: Spectroscopic Data Comparison of Azetidine Derivatives
| Compound | 1H NMR (δ ppm) | 13C NMR (δ ppm) | Key IR Bands (cm⁻¹) |
| Azetidine | 2.03 (quintet, 2H), 3.32 (t, 4H), 1.6 (s, 1H) | 17.9, 51.9 | 3295 (N-H stretch) |
| 1-Ethylazetidine | 1.0 (t, 3H), 1.8 (quintet, 2H), 2.4 (q, 2H), 3.1 (t, 4H) | 14.5, 17.9, 55.4, 58.7 | 2965, 2810 (C-H stretch) |
| 3-[(2-Fluoroethanesulfonyl)methyl]azetidine hydrochloride | ¹H and ¹³C NMR confirm the azetidine ring structure and substituent positions. ¹⁹F NMR identifies the fluoroethyl group's environment. | Not fully specified | ~1350–1150 (sulfonyl S=O stretches) |
Structure
3D Structure
Properties
Molecular Formula |
C5H10FN |
|---|---|
Molecular Weight |
103.14 g/mol |
IUPAC Name |
1-(2-fluoroethyl)azetidine |
InChI |
InChI=1S/C5H10FN/c6-2-5-7-3-1-4-7/h1-5H2 |
InChI Key |
YAHRJBMSLATQQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CCF |
Origin of Product |
United States |
Synthetic Strategies for 1 2 Fluoroethyl Azetidine and Analogous N Alkylazetidines
Construction and Functionalization of the Azetidine (B1206935) Ring System
The synthesis of the azetidine core is challenged by the inherent ring strain of the four-membered system. clockss.org Over the years, several reliable methods have been developed to overcome this hurdle, each with its own advantages and limitations.
Cyclization Methodologies for Azetidine Ring Formation
One of the most classical and widely employed methods for constructing the azetidine ring is through intramolecular nucleophilic substitution. This approach typically involves the cyclization of a γ-aminohalide or a related substrate where a nitrogen nucleophile displaces a leaving group at the γ-position. clockss.org The success of this reaction is often dependent on the nature of the substituents on the nitrogen and the carbon backbone, as well as the reaction conditions. For the synthesis of N-alkylazetidines, a common precursor is a 3-halo-N-alkylpropylamine.
For instance, various 1,3-disubstituted azetidines can be synthesized from primary amines and in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org This method highlights the versatility of intramolecular substitution for accessing a range of N-substituted azetidines. While not explicitly detailing the synthesis of 1-(2-fluoroethyl)azetidine, this methodology is theoretically applicable by using 2-fluoroethylamine as the starting primary amine.
| Starting Material Class | Reagents/Conditions | Product Class | Ref. |
| Primary amines | 2-substituted-1,3-propanediols, triflic anhydride (B1165640) | 1,3-disubstituted azetidines | organic-chemistry.org |
| Alkyl dihalides | Primary amines, microwave irradiation, aqueous medium | N-alkylazetidines | organic-chemistry.org |
The [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, represents a highly efficient and direct route to functionalized azetidines. nih.govrsc.org This method forms two new carbon-nitrogen bonds in a single step, often with high regio- and stereoselectivity. nih.gov However, challenges such as competing E/Z isomerization of the imine have historically limited its application. nih.gov
Recent advancements have focused on overcoming these limitations. For example, visible-light-mediated aza Paternò-Büchi reactions have been developed, expanding the scope and applicability of this methodology. nih.govresearchgate.net The use of specific photocatalysts allows the reaction to proceed under milder conditions. rsc.org While many examples involve cyclic imines to prevent isomerization, progress has been made with acyclic imine equivalents. nih.govnih.gov The synthesis of N-alkylazetidines via this route would involve the cycloaddition of an alkene with an N-alkyl imine, such as one derived from 2-fluoroethylamine.
| Imine Component | Alkene Component | Conditions | Product | Ref. |
| Cyclic Imines | Various Alkenes | UV irradiation | Functionalized Azetidines | nih.gov |
| 2-Isoxazoline-3-carboxylates | Various Alkenes | Visible light, Ir(III) photocatalyst | Functionalized Azetidines | rsc.org |
| Acyclic Oximes | Various Alkenes | Visible light, triplet energy transfer | Functionalized Azetidines | nih.gov |
Ring expansion of three-membered heterocycles like aziridines offers another powerful strategy for the synthesis of azetidines. magtech.com.cnnih.gov This approach typically involves the insertion of a one-carbon unit into the aziridine (B145994) ring. A notable example is the reaction of N-arenesulfonylaziridines with dimethylsulfoxonium methylide, which can be generated under microwave irradiation, to yield the corresponding 1-arenesulfonylazetidines. organic-chemistry.org
This method can be adapted for the synthesis of various N-substituted azetidines. For the preparation of this compound, a potential pathway would involve the ring expansion of N-(2-fluoroethyl)aziridine.
| Aziridine Derivative | Reagent | Conditions | Product | Ref. |
| N-Arenesulfonylaziridines | Dimethylsulfoxonium methylide | Microwave irradiation, alumina (B75360) support | 1-Arenesulfonylazetidines | organic-chemistry.org |
| Azirines | Rhodium carbenes | - | 1-Azetines (precursors to azetidines) | nih.gov |
The high ring strain associated with azabicyclo[1.1.0]butane (ABB) can be harnessed for the modular construction of azetidines. organic-chemistry.org This strain-release-driven homologation involves the generation of azabicyclo[1.1.0]butyl lithium, which is then trapped with a boronic ester. organic-chemistry.org Subsequent N-protonation and a 1,2-migration with cleavage of the central C-N bond relieves the ring strain and affords an azetidinyl boronic ester. organic-chemistry.org This method is applicable to a wide range of boronic esters, including primary, secondary, tertiary, aryl, and alkenyl variants, and proceeds with complete stereospecificity. nih.gov
The resulting N-H azetidine can then be alkylated to introduce various substituents, including a 2-fluoroethyl group, providing a versatile entry to compounds like this compound.
| Key Intermediate | Reagents | Key Transformation | Product Class | Ref. |
| Azabicyclo[1.1.0]butane | 1. s-BuLi/TMEDA2. Boronic ester3. Acetic acid | Strain-release 1,2-metalate rearrangement | 1,3,3-Substituted azetidines | nih.gov |
| Azabicyclo[1.1.0]butyl carbinols | Trifluoroacetic anhydride or triflic anhydride | Semipinacol rearrangement | Keto 1,3,3-substituted azetidines | nih.gov |
| Azabicyclo[1.1.0]butyl carbinols | Benzyl (B1604629) chloroformate, NaI, base | Iodohydrin formation and spirocyclization | Spiroepoxy azetidines | nih.gov |
Palladium-catalyzed intramolecular amination of unactivated C(sp3)–H bonds has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles, including azetidines. nih.gov This method involves the use of a directing group, often a picolinamide, to guide the palladium catalyst to a specific C-H bond for amination. nih.gov The reaction typically proceeds with a Pd(II)/Pd(IV) catalytic cycle and can form azetidines from γ-C(sp3)–H bonds with high diastereoselectivity. nih.gov
While this method has been demonstrated for a variety of substrates, its application to the synthesis of this compound would require a precursor containing a 2-fluoroethylamino moiety and a suitable directing group that facilitates the cyclization at the appropriate γ-position.
Photochemical Approaches to Azetidines
Photochemical reactions offer a powerful and efficient pathway for the construction of the four-membered azetidine ring system. nih.govrsc.org These methods often proceed in a single step with high regio- and stereoselectivity, providing a direct route to functionalized azetidines. nih.govrsc.org
One of the most prominent photochemical methods is the aza Paternò–Büchi reaction, which involves the [2+2] photocycloaddition of an imine and an alkene. nih.govrsc.org This reaction can be performed intermolecularly or intramolecularly. nih.govrsc.org In the intermolecular variant, irradiation of an imine in the presence of an alkene leads to the formation of the azetidine ring. nih.gov For instance, the reaction of 3-ethoxyisoindolone with various alkenes under UV irradiation yields the corresponding azetidine products. researchgate.net Similarly, visible-light-mediated aza Paternò–Büchi reactions have been developed using glyoxylate (B1226380) oximes and acyclic ketone-derived sulfonylimines as reactive intermediates. chemrxiv.orgacs.org These visible-light-mediated approaches offer milder reaction conditions and broader substrate scope. chemrxiv.orgacs.org
Intramolecular aza Paternò–Büchi reactions have also been successfully employed to synthesize bicyclic azetidine scaffolds. nih.govrsc.org For example, the acetone-sensitized excitation of an imine tethered to an alkene can lead to the formation of a tricyclic azetidine in good yield. acs.org
Another photochemical approach is the Norrish–Yang cyclization. beilstein-journals.org This reaction involves a 1,5-hydrogen abstraction followed by ring closure to form the azetidine scaffold. beilstein-journals.org For example, α-aminoacetophenones can undergo photochemical cyclization to produce highly strained azetidinols. beilstein-journals.org
Below is a table summarizing various photochemical approaches to azetidine synthesis.
Iodocyclisation of Homoallyl Amines
The iodocyclisation of homoallyl amines provides a versatile and stereoselective method for the synthesis of 2-(iodomethyl)azetidine derivatives. rsc.orgnih.gov This reaction typically proceeds at room temperature and results in high yields of the desired azetidine products. rsc.orgnih.gov The reaction mechanism is believed to involve the formation of an iodonium (B1229267) ion intermediate, which is then attacked intramolecularly by the amine nitrogen to form the four-membered ring.
A key feature of this methodology is the ability to control the reaction outcome by adjusting the temperature. While room temperature reactions favor the formation of azetidines, increasing the temperature to 50 °C can lead to the stereoselective formation of 3-iodopyrrolidines through thermal isomerization of the initially formed azetidine. rsc.orgnih.gov This temperature-dependent selectivity allows for the divergent synthesis of either four- or five-membered nitrogen heterocycles from a common starting material. rsc.org
The resulting 2-(iodomethyl)azetidines are versatile intermediates that can be further functionalized. rsc.orgnih.gov For example, the iodine atom can be displaced by various nucleophiles, such as primary and secondary amines, to introduce a wide range of substituents at the 2-position of the azetidine ring. rsc.orgnih.gov This allows for the synthesis of a diverse library of azetidine derivatives. rsc.org
The table below highlights key aspects of the iodocyclisation of homoallyl amines for azetidine synthesis.
Introduction of the Fluoroethyl Moiety onto the Azetidine Nitrogen
Direct N-Alkylation and Cross-Coupling Strategies for Fluoroethyl Attachment
Direct N-alkylation is a primary and straightforward method for synthesizing N-substituted azetidines. This approach typically involves the reaction of azetidine, or a substituted azetidine, with an alkylating agent containing a suitable leaving group. For the synthesis of this compound, this would involve reacting azetidine with a 2-fluoroethyl halide (e.g., 1-bromo-2-fluoroethane (B107303) or 1-fluoro-2-iodoethane) in the presence of a base to neutralize the resulting hydrohalic acid.
A general method for the synthesis of N-alkylazetidines involves the cyclization of 1,3-amino alcohols, which can be derived from 1,2-amino alcohols. arkat-usa.org Another common strategy is the reaction of primary amines with 1,3-dihalopropanes or their equivalents, such as 2-substituted-1,3-propanediol bis-triflates. organic-chemistry.org
While direct alkylation is common, cross-coupling reactions have emerged as powerful tools for C-N bond formation, offering alternative routes to N-alkylated heterocycles. Palladium-catalyzed cross-coupling reactions, for instance, can be used to couple aziridines with boronic acids to form β-phenethylamines. docksci.com Although less common for simple N-alkylation of azetidines with fluoroethyl groups, these methods could potentially be adapted. For example, a palladium-catalyzed coupling of azetidine with a vinyl fluoride (B91410) equivalent followed by reduction could yield the desired product.
| Method | Reactants | Conditions | Key Features |
| Direct N-Alkylation | Azetidine, 1-halo-2-fluoroethane | Base (e.g., K2CO3, Et3N), Solvent (e.g., CH3CN, DMF) | Straightforward, common method for simple N-alkylation. |
| Cyclization | 1,3-dihalides and primary amines | Microwave irradiation, aqueous alkaline medium | One-pot synthesis for nitrogen-containing heterocycles. organic-chemistry.org |
| Intramolecular Amination | Organoboronates | 1,2-metalate shift of an aminoboron "ate" complex | Provides access to azetidines, pyrrolidines, and piperidines. organic-chemistry.org |
| Palladium-Catalyzed Cross-Coupling | Aziridines, Alkenylboronic acids | Palladium catalyst | Highly regioselective and stereospecific for synthesis of homoallylic amines. nih.gov |
Radiosynthesis Approaches for N-[¹⁸F]Fluoroethylazetidines
The introduction of the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F, half-life ≈ 110 min) into molecules allows for non-invasive in vivo imaging using Positron Emission Tomography (PET). bohrium.com The synthesis of N-[¹⁸F]fluoroethylazetidines is of significant interest for developing new PET radiotracers.
A powerful strategy for introducing [¹⁸F]fluoride involves the nucleophilic ring-opening of strained heterocyclic systems like aziridinium (B1262131) and azetidinium salts. researchgate.netresearchgate.net These three- and four-membered rings are activated towards nucleophilic attack due to their inherent ring strain. The quaternization of the nitrogen atom further enhances the electrophilicity of the ring carbons, facilitating attack by the relatively weak nucleophile, [¹⁸F]fluoride.
The reaction of an N-activated azetidinium salt with [¹⁸F]fluoride can proceed via an Sₙ2 mechanism, leading to the formation of a γ-[¹⁸F]fluoroamine. nih.gov Similarly, ring-opening of activated aziridines with [¹⁸F]fluoride provides a direct, one-step method for labeling molecules to yield β-[¹⁸F]fluoroamines. researchgate.netcolab.ws The regioselectivity of the ring-opening is a critical factor and depends on the substitution pattern on the ring and the nature of the activating group. nih.govsemanticscholar.org Generally, the nucleophile attacks the less sterically hindered carbon atom. nih.gov
The success of any radiosynthesis heavily relies on the design of a suitable precursor molecule. rsc.orgnih.gov For nucleophilic [¹⁸F]fluorination, the precursor must contain a good leaving group, such as a tosylate, mesylate, triflate, or a nitro group, at the position to be labeled. nih.gov The precursor must be stable under storage conditions but reactive enough to undergo rapid fluorination under the mildest possible conditions to maximize radiochemical yield (RCY) and minimize the formation of byproducts.
For the synthesis of N-[¹⁸F]fluoroethylazetidines, a common precursor strategy involves using a 2-(azetidin-1-yl)ethyl sulfonate derivative (e.g., tosylate or mesylate). The precursor is reacted with activated [¹⁸F]fluoride, typically as a K[¹⁸F]F-Kryptofix 2.2.2 complex, in an anhydrous polar aprotic solvent at elevated temperatures.
Key Considerations for Precursor Design:
Leaving Group: Must be readily displaced by [¹⁸F]fluoride. Tosylates, mesylates, and triflates are commonly used.
Stability: The precursor should be stable to purification and storage.
Reactivity: Should react quickly and efficiently with [¹⁸F]fluoride to accommodate the short half-life of ¹⁸F.
Purification: The final radiolabeled product should be easily separable from the precursor and any byproducts. nih.gov
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and bioorthogonal method for ¹⁸F-labeling. nih.gov This strategy involves a two-step approach: first, a small, easily labeled prosthetic group containing either an azide (B81097) or an alkyne is synthesized, and second, this prosthetic group is "clicked" onto a larger molecule of interest containing the complementary functionality. nih.gov
To prepare an N-[¹⁸F]fluoroethylazetidine derivative using this method, one could react an alkyne-functionalized azetidine with [¹⁸F]fluoroethyl azide. The [¹⁸F]fluoroethyl azide is typically prepared by nucleophilic substitution of a suitable precursor, such as 2-azidoethyl tosylate, with [¹⁸F]fluoride. The subsequent CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it particularly suitable for labeling sensitive biomolecules. nih.govfrontiersin.org
| Radiolabeling Strategy | Precursor Type | Key Reaction | Advantages |
| Direct Nucleophilic Substitution | Azetidin-1-yl-ethyl tosylate | Sₙ2 displacement with K[¹⁸F]F/K222 | Straightforward, one-step labeling. |
| Nucleophilic Ring-Opening | N-activated azetidinium salt | Ring-opening with [¹⁸F]Fluoride | High reactivity due to ring strain. researchgate.netresearchgate.net |
| CuAAC Click Chemistry | Alkyne-functionalized azetidine + [¹⁸F]Fluoroethyl azide | Copper(I)-catalyzed cycloaddition | High efficiency, mild conditions, bioorthogonal. nih.govnih.gov |
Advanced Methods Utilizing Activated Fluoroethylating Agents
Beyond traditional alkylating agents like 2-fluoroethyl tosylate, more advanced reagents have been developed to facilitate the introduction of fluoroalkyl groups. These "activated" agents can offer improved reactivity, selectivity, or milder reaction conditions.
While much of the development has focused on trifluoromethylation and difluoromethylation, analogous principles can be applied to fluoroethylation. For instance, the development of electrophilic fluoroalkylating agents could provide an alternative to nucleophilic substitution pathways.
Furthermore, methods utilizing hypervalent iodine reagents or photoredox catalysis are at the forefront of modern fluorination chemistry. These methods can generate fluoroalkyl radicals or cations that can react with nitrogen nucleophiles like azetidine. While specific examples for the direct N-fluoroethylation of azetidine using these advanced methods are still emerging, they represent a promising future direction for the synthesis of this and related compounds. The development of new, shelf-stable, and easy-to-handle reagents for monofluoromethylation is an active area of research, and similar efforts for fluoroethylation are anticipated. nih.gov
Mechanistic Investigations and Reaction Pathway Elucidation
Mechanistic Studies of Fluoroethylation Reactions on Azetidine (B1206935) Nitrogen
The introduction of a 2-fluoroethyl group onto the nitrogen atom of an azetidine ring is a key synthetic step. The mechanism for this N-alkylation typically proceeds via a nucleophilic substitution reaction. The azetidine nitrogen, acting as a nucleophile, attacks an electrophilic carbon source.
A common method for synthesizing N-substituted azetidines involves the reaction of the parent azetidine with an appropriate alkyl halide or a similar electrophile. In the case of 1-(2-fluoroethyl)azetidine, this involves an electrophile such as 1-bromo-2-fluoroethane (B107303) or a related compound with a suitable leaving group. The reaction mechanism is generally considered to be a standard bimolecular nucleophilic substitution (SN2) pathway.
The key steps of the proposed SN2 mechanism are:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the azetidine ring attacks the electrophilic carbon of the fluoroethylating agent (e.g., the carbon bonded to the leaving group).
Transition State: A trigonal bipyramidal transition state is formed where the nitrogen-carbon bond is forming concurrently with the breaking of the carbon-leaving group bond.
Product Formation: The leaving group is expelled, resulting in the formation of the 1-(2-fluoroethyl)azetidinium salt. Subsequent deprotonation, if necessary, yields the final product, this compound.
This mechanism is analogous to the synthesis of other N-alkylated azetidines, such as the reaction of azetidine derivatives with benzyl (B1604629) halides, which is also favored to proceed via an SN2 mechanism due to the steric accessibility of the azetidine ring. The reaction conditions, including the choice of solvent and base, can influence the reaction rate and yield.
Alternatively, the synthesis can be achieved using reagents like 2-fluoroethyl cyanide with azetidine in the presence of a strong base like sodium hydride in a solvent such as dimethylformamide (DMF). evitachem.com In this case, the base would first deprotonate the azetidine nitrogen, increasing its nucleophilicity for the subsequent attack on the electrophilic carbon of the fluoroethylating agent.
Table 1: General Conditions for N-Fluoroethylation of Azetidine
| Electrophile | Base | Solvent | Mechanism |
| 1-Bromo-2-fluoroethane | K₂CO₃ | Acetonitrile | SN2 |
| 2-Fluoroethyl tosylate | Et₃N | Dichloromethane | SN2 |
| 2-Fluoroethyl cyanide | NaH | DMF | Nucleophilic substitution |
Elucidation of Ring-Opening Mechanisms for Fluoroethylated Azetidines and Azetidinium Salts
The inherent ring strain of the azetidine core (approximately 25.4 kcal/mol) makes it susceptible to ring-opening reactions, particularly when the nitrogen atom is quaternized to form an azetidinium salt. rsc.org The presence of a 2-fluoroethyl group on the nitrogen atom influences the reactivity of the resulting azetidinium ion. The ring-opening of these salts is a critical pathway for generating functionalized linear amines.
The mechanism of ring-opening is typically a nucleophilic attack on one of the carbon atoms adjacent to the positively charged nitrogen. For a 1-(2-fluoroethyl)azetidinium salt, nucleophiles can attack either of the two methylene (B1212753) carbons of the azetidine ring. The regioselectivity of this attack is governed by both steric and electronic factors, including the substitution pattern on the azetidine ring itself. organic-chemistry.orgmagtech.com.cn
In the case of radiofluorination, azetidinium salts serve as precursors where a nucleophilic fluoride (B91410) ion ([¹⁸F]⁻) attacks a ring carbon, leading to the formation of γ-fluorinated amines. researchgate.net For instance, the ring-opening of an azetidinium salt by a fluoride ion can yield a 3-fluoropropyl amine derivative. researchgate.net This process is of significant interest in the synthesis of radiolabeled compounds for positron emission tomography (PET). researchgate.netuni-koeln.de
The general mechanism for the nucleophilic ring-opening of a 1-(2-fluoroethyl)azetidinium salt can be described as follows:
Formation of the Azetidinium Ion: The nitrogen of this compound can be quaternized, for example, by an alkylating agent, to form a stable azetidinium salt.
Nucleophilic Attack: A nucleophile (e.g., F⁻, N₃⁻, RCOO⁻) attacks one of the electrophilic α-carbons of the azetidinium ring. organic-chemistry.org This is an SN2-type process.
Ring Cleavage: The C-N bond cleaves, relieving the ring strain and forming a linear amine product.
The regioselectivity depends on the substituents on the azetidine ring. In unsubstituted or symmetrically substituted azetidinium ions, the attack can occur at either α-carbon. However, in unsymmetrically substituted rings, nucleophiles generally attack the less sterically hindered carbon atom. magtech.com.cn Electronic effects from substituents can also direct the nucleophilic attack to a specific carbon. organic-chemistry.orgmagtech.com.cn
Catalytic Reaction Pathways in Azetidine Functionalization (e.g., Defluorosulfonylation (deFS) Pathway)
Catalytic methods offer powerful tools for the functionalization of the azetidine ring. One notable pathway is the defluorosulfonylation (deFS) reaction. researchgate.net This method utilizes azetidine sulfonyl fluorides (ASFs) as precursors to generate reactive carbocation intermediates under mild thermal conditions. organic-chemistry.org
The deFS pathway involves the following mechanistic steps:
Activation: An azetidine sulfonyl fluoride is heated, typically around 60 °C.
Carbocation Formation: The compound undergoes a formal loss of sulfur dioxide and a fluoride ion to generate a strained azetidinyl carbocation. This process is a key feature of the deFS pathway.
Nucleophilic Trapping: The highly reactive carbocation is then intercepted by a wide range of nucleophiles, including amines, sulfoximines, and phosphorus-based nucleophiles.
This pathway allows for the modular synthesis of diverse, functionalized azetidines that might be inaccessible through other methods. researchgate.net The reaction provides a novel way to create C-N, C-S, and C-P bonds at the 3-position of the azetidine ring.
Table 2: Nucleophiles Used in the Defluorosulfonylation (deFS) of Azetidine Sulfonyl Fluorides
| Nucleophile Class | Example | Product Type |
| Amines | Morpholine | 3-Aminoazetidine derivative |
| Anilines | p-Anisidine | 3-(Arylamino)azetidine derivative |
| NH-Azoles | Imidazole | 3-(Azolyl)azetidine derivative |
| Sulfoximines | S,S-Diphenylsulfoximine | 3-(Sulfoximinyl)azetidine derivative |
| Phosphorus Nucleophiles | Triphenylphosphine | 3-(Phosphonium)azetidine salt |
Data compiled from studies on azetidine sulfonyl fluorides.
Beyond the deFS pathway, other catalytic functionalizations, such as palladium-catalyzed cross-coupling reactions, are used to modify the azetidine scaffold, although these are more commonly applied to C-H or C-X bonds on the ring rather than involving the N-fluoroethyl group directly. rsc.orgsnnu.edu.cn
Analysis of Isomerization Pathways in Azetidine Derivatives (e.g., Azetidine to Pyrrolidine (B122466) Isomerization)
Azetidine derivatives can undergo rearrangement reactions, most notably ring expansion to form the thermodynamically more stable five-membered pyrrolidine ring. This isomerization is a significant pathway, particularly under thermal or acidic conditions. researchgate.netevitachem.com
Studies on 2-(iodomethyl)azetidine derivatives have shown that they can thermally isomerize to 3-iodopyrrolidines. researchgate.net The proposed mechanism for this ring expansion involves the formation of a bicyclic aziridinium (B1262131) ion intermediate. evitachem.comresearchgate.net
The mechanistic steps for this isomerization are proposed as:
Intramolecular Cyclization: The nitrogen atom of the azetidine attacks the carbon bearing the leaving group (e.g., iodide), displacing it to form a strained bicyclo[2.1.0]pentane-like aziridinium ion intermediate.
Nucleophilic Ring Opening: An external nucleophile, or the displaced leaving group itself, can then attack one of the carbon atoms of the aziridinium ion.
Ring Expansion: Attack at the bridgehead carbon of the original azetidine ring leads to the cleavage of one of the C-N bonds of the three-membered ring, resulting in the formation of the five-membered pyrrolidine ring.
The stereochemistry of the starting azetidine can influence the stereochemistry of the resulting pyrrolidine product. researchgate.net It has also been observed that acid-catalyzed isomerization can occur during purification on silica (B1680970) gel, highlighting the sensitivity of these strained rings. evitachem.com While this specific isomerization has been detailed for iodo- and chloro-substituted azetidines, the underlying principle of ring expansion via a bridged aziridinium intermediate is a fundamental reaction pathway for appropriately substituted N-alkylazetidines.
Radical Mediated Pathways in Azetidine Derivatization
Radical chemistry offers unique and powerful methods for the derivatization of azetidines. These pathways often proceed under mild conditions and can provide access to complex molecular architectures that are challenging to obtain through traditional ionic reactions.
Several strategies for radical-mediated azetidine derivatization have been developed:
Strain-Release Reactions: Highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs) can be opened via radical processes. For instance, the reaction of ABBs with a catalytic amount of a bromide source can generate a redox-active azetidinyl radical, which can then participate in nickel-catalyzed cross-coupling reactions. researchgate.net More recently, direct N–SF₅ bond formation has been achieved through a radical chain propagation mechanism involving the strain-release of ABBs. chemrxiv.org
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating azetidine radicals. rsc.org For example, 3-aryl-3-carboxylic acid azetidines can serve as precursors to tertiary benzylic azetidine radicals through decarboxylation, which can then undergo conjugate additions. rsc.orgsnnu.edu.cn Similarly, photo-induced copper catalysis can achieve a radical annulation of aliphatic amines with alkynes to synthesize azetidines. the-innovation.org
Radical Cyclizations: Radical cyclizations provide a direct route to the azetidine core itself. A notable example is the copper-catalyzed anti-Baldwin 4-exo-dig radical cyclization of ynamides, which proceeds with high regioselectivity under visible light irradiation. researchgate.netnih.gov
These radical pathways are characterized by the formation of an azetidinyl radical intermediate, either on the ring or on a substituent. The subsequent reactions of this radical, such as addition to a π-system or participation in a cross-coupling cycle, drive the formation of the final functionalized product. The specific pathway and outcome are determined by the choice of radical precursor, catalyst, and reaction conditions.
Computational and Theoretical Investigations of 1 2 Fluoroethyl Azetidine
Quantum Chemical Calculations on Azetidine (B1206935) Ring Strain and Conformational Preferences
The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain, estimated to be around 25.2 to 25.4 kcal/mol. researchgate.netrsc.org This strain is a consequence of the deviation of its bond angles from the ideal tetrahedral angle and is a key determinant of its chemical reactivity. researchgate.netrsc.org Quantum chemical calculations are instrumental in quantifying this strain and understanding how substituents on the nitrogen atom influence the ring's conformation.
In the case of 1-(2-fluoroethyl)azetidine, the fluoroethyl group can adopt various conformations due to rotation around the C-C and N-C bonds. Quantum chemical calculations, such as those using density functional theory (DFT), can be employed to identify the most stable conformers and the energy barriers between them. The gauche effect, an attraction between vicinal electronegative substituents, may play a role in the preferred conformation of the 2-fluoroethyl chain.
Table 1: Calculated Ring Strain Energies of Small Heterocycles
| Heterocycle | Ring Strain (kcal/mol) |
|---|---|
| Aziridine (B145994) | 26.7 researchgate.net |
| Azetidine | 25.2 researchgate.net |
| Oxetane | 25.5 (approx.) |
| Cyclopropane | 27.6 researchgate.net |
| Cyclobutane | 26.4 researchgate.net |
| Pyrrolidine (B122466) | 5.8 researchgate.net |
This table presents a comparative view of the ring strain in azetidine and other common small ring systems. The data highlights the significant strain inherent in the four-membered ring.
Theoretical Studies on the Electronic Structure and Reactivity of N-Fluoroethylated Azetidines
The introduction of a fluoroethyl group at the nitrogen atom of the azetidine ring significantly modifies its electronic properties and, consequently, its reactivity. The high electronegativity of the fluorine atom induces a strong electron-withdrawing effect that propagates through the ethyl chain to the nitrogen atom. This inductive effect reduces the electron density and basicity of the nitrogen atom. nih.gov
Theoretical studies can quantify these electronic effects through methods like natural bond orbital (NBO) analysis, which provides insights into charge distribution and orbital interactions. The calculated pKa value of the azetidine nitrogen in N-substituted derivatives is a key indicator of its basicity and can be influenced by the nature of the substituent. nih.gov For this compound, the pKa is expected to be lower than that of unsubstituted azetidine due to the electron-withdrawing nature of the fluoroethyl group.
The reactivity of the azetidine ring, particularly its susceptibility to ring-opening reactions, is also influenced by the N-substituent. While the ring strain makes azetidines prone to ring-opening, the stability of the nitrogen atom's connection to the ring is crucial. rsc.org Theoretical studies on related fluoro-substituted small rings, such as fluoroaziridines, have shown that fluorine substitution can dramatically increase reactivity towards nucleophilic attack, although this effect is more pronounced for substitution on the ring itself. nih.govresearchgate.net For N-fluoroethylated azetidines, the primary influence is on the nucleophilicity and basicity of the nitrogen atom.
Computational Modeling of Reaction Intermediates and Transition States for Fluoroethylation and Functionalization
Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions, including the synthesis and further functionalization of this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed.
The synthesis of N-substituted azetidines often involves the intramolecular cyclization of 1,3-amino alcohols or 1,3-haloamines. researchgate.net Computational models can be used to study the transition states of these reactions, providing insights into the factors that control the reaction rate and stereoselectivity. Recent advances have also utilized computational models to guide the synthesis of azetidines through photocatalyzed [2+2] cycloadditions, predicting the reactivity of different precursor pairs. mit.edu
For the functionalization of this compound, computational studies can model various reaction pathways. For example, in reactions involving the azetidine nitrogen as a nucleophile, the calculated activation energies would reflect the reduced nucleophilicity due to the fluoroethyl group. Similarly, for reactions involving the azetidine ring, such as ring-opening, computational modeling can help to understand how the N-substituent affects the stability of reaction intermediates and the height of the energy barriers. acs.org
Influence of the Fluoroethyl Substituent on Azetidine Ring Reactivity and Stability
The stability of the azetidine ring itself can also be affected. In some cases, electron-withdrawing groups on the nitrogen can destabilize the ring towards certain decomposition pathways, particularly under acidic conditions where the nitrogen can be protonated. nih.gov Computational studies can predict the pKa of the azetidine nitrogen, which is a key factor in its stability at different pH values. nih.gov
Furthermore, the fluoroethyl group can influence the conformational landscape of the molecule, which in turn can affect its reactivity. The preferred conformation of the substituent can sterically hinder or facilitate the approach of reagents to the azetidine ring. While fluorine substitution on the ring itself has been shown to have a profound effect on reactivity, the influence of a more remote fluorine atom in the N-fluoroethyl group is more subtle but still significant in modulating the electronic properties of the nitrogen atom. nih.gov
Table 2: Key Computational Chemistry Terms and Their Relevance to this compound
| Term | Definition | Relevance to this compound |
|---|---|---|
| Density Functional Theory (DFT) | A computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. | Used to calculate molecular geometries, energies, and electronic properties of this compound. |
| Ring Strain Energy | The extra energy in a cyclic molecule due to its geometry being forced to deviate from the ideal. | A key factor in the reactivity of the azetidine ring in this compound. researchgate.netrsc.org |
| Natural Bond Orbital (NBO) Analysis | A method for studying hybridization, covalent and non-covalent interactions, and charge distribution in molecules. | Can be used to understand the electronic effects of the fluoroethyl group on the azetidine nitrogen. |
| Transition State Theory | A theory that describes the rates of chemical reactions by considering the properties of an intermediate state between reactants and products. | Used in computational modeling to predict reaction pathways and rates for the synthesis and functionalization of this compound. |
| pKa Calculation | Computational methods to predict the acid dissociation constant of a molecule. | Helps in understanding the basicity of the nitrogen atom in this compound and its stability in acidic conditions. nih.gov |
Q & A
Q. What are the primary synthetic routes for 1-(2-fluoroethyl)azetidine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or catalytic hydrogenation. For example, hydrogenation under 5 bar H₂ with palladium hydroxide catalysts in methanol (40°C, 4 hours) is effective for reducing protective groups (e.g., tosyl or benzhydryl) on azetidine derivatives . Ag(I)-catalyzed ring-opening reactions with nucleophiles (e.g., alcohols, amines) are also viable for functionalizing the azetidine core . Key variables include:
- Catalyst choice : Palladium-based catalysts for hydrogenation; Ag(I) for ring-opening.
- Temperature : Moderate heat (40–60°C) minimizes side reactions.
- Solvent polarity : Methanol or THF optimizes nucleophilic attack.
Yield optimization requires monitoring reaction progress via TLC or GC-MS.
Q. How is this compound characterized structurally, and what spectral markers are critical?
- Methodological Answer : Characterization relies on:
- ¹H/¹³C NMR : Look for azetidine ring protons (δ 3.2–3.8 ppm) and fluoroethyl CH₂ signals (δ 4.2–4.6 ppm, split due to F coupling) .
- Mass spectrometry : Molecular ion peaks at m/z 192.19 (C₁₀H₉FN₂O) confirm the molecular formula .
- IR spectroscopy : Stretching frequencies for C-F bonds (~1100 cm⁻¹) and azetidine ring vibrations (1450–1600 cm⁻¹).
Discrepancies in spectral data (e.g., unexpected splitting) may indicate tautomerism or impurities, necessitating purification via column chromatography .
Q. What are the reactivity trends of this compound with nucleophiles?
- Methodological Answer : The azetidine ring undergoes ring-opening under acidic or catalytic conditions. For example:
- Ag(I)-catalyzed reactions : Reacts with alcohols or amines to form substituted derivatives, with regioselectivity influenced by steric effects .
- Electrophilic fluorination : The fluoroethyl group may participate in SN2 reactions, but steric hindrance from the azetidine ring can limit reactivity.
Experimental design should include: - Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
- Catalyst optimization : Ag(I) or Cu(I) for mild conditions.
Advanced Research Questions
Q. How can computational modeling resolve mechanistic ambiguities in azetidine functionalization?
- Methodological Answer : Density Functional Theory (DFT) calculations can identify transition states and activation energies. For example:
- Enantioselectivity : Studies on chiral phosphoric acid catalysts reveal that activation modes (e.g., thione vs. thiol tautomers) dictate selectivity in azetidine desymmetrization .
- Reaction pathways : Compare energy barriers for ring-opening via nucleophilic attack at C-2 vs. C-3 positions .
Software like Gaussian or ORCA, paired with solvent continuum models, improves accuracy. Validate computational results with kinetic isotope effects (KIEs) .
Q. What strategies address conflicting spectral data in azetidine derivative characterization?
- Methodological Answer : Contradictions (e.g., unexpected NMR splitting) may arise from:
- Dynamic effects : Use variable-temperature NMR to detect tautomerism or conformational exchange.
- Impurity profiling : LC-MS or HPLC-MS identifies byproducts from incomplete hydrogenation or oxidation .
- X-ray crystallography : Resolves ambiguities in regiochemistry or stereochemistry .
Cross-validation with multiple techniques (e.g., IR, HRMS) is critical .
Q. How do steric and electronic effects influence enantioselective synthesis of this compound derivatives?
- Methodological Answer : Chiral catalysts (e.g., BINOL-derived phosphoric acids) induce asymmetry by stabilizing specific transition states. Key factors include:
- Steric bulk : Bulky substituents (e.g., adamantyl) on catalysts enhance enantioselectivity by blocking undesired pathways .
- Electronic tuning : Electron-withdrawing groups on the catalyst increase electrophilicity at the azetidine nitrogen, directing nucleophilic attack .
Experimental validation via chiral HPLC or optical rotation measurements is required.
Methodological and Ethical Considerations
Q. What statistical methods are appropriate for analyzing azetidine reaction yield data?
- Methodological Answer : Use ANOVA to compare yields across reaction conditions (e.g., catalyst, solvent). For small datasets (<30 samples), non-parametric tests (e.g., Mann-Whitney U) are suitable. Report confidence intervals (95%) and effect sizes to assess significance .
Q. How should researchers design ethical protocols for handling azetidine derivatives in vivo studies?
- Methodological Answer :
- Sample size justification : Use power analysis to determine minimum participant numbers, citing prior studies or pilot data .
- Safety protocols : Follow OSHA guidelines for handling fluorinated compounds, including fume hood use and PPE (gloves, goggles) .
- Waste disposal : Partner with certified agencies for hazardous waste management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
